
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is a chemical compound that has been extensively studied in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biological effects, including the ability to inhibit certain enzymes and signaling pathways. In
Wirkmechanismus
The mechanism of action of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to work by binding to the active site of enzymes and preventing their activity. It may also have an effect on signaling pathways within cells, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone are varied. It has been shown to have an effect on cell proliferation, apoptosis, and differentiation. It may also have an effect on the immune system, although more research is needed to fully understand this effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. However, one of the limitations of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of interest is the use of this compound in drug discovery, as it may be a valuable starting point for the development of new therapeutics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in various biological processes.
Synthesemethoden
The synthesis of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone involves several steps. The starting material is 2-pyrrolidinone, which is reacted with 1-pyrazol-1-ylpropan-2-amine to form an intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product. The yield of this synthesis method is generally high, and the purity of the final product can be easily assessed using standard analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications. One of the primary uses of this compound is in the study of enzyme inhibition. It has been shown to inhibit several enzymes, including protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-11(10-16-8-4-5-14-16)13-9-12(17)15-6-2-3-7-15/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDMXQQGETRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

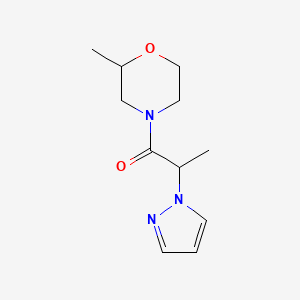
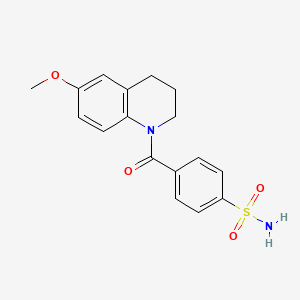
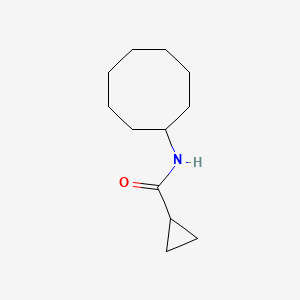
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
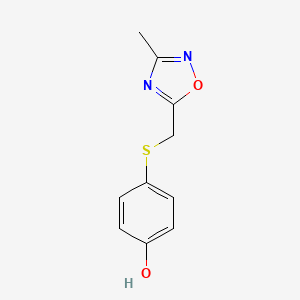
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
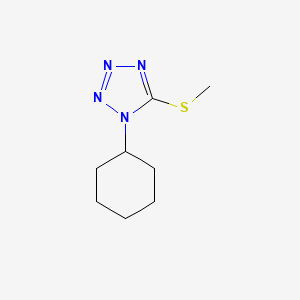
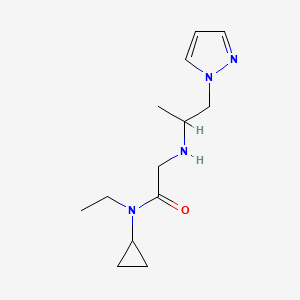
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)



![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)